VinSpinIC is classified as a chemical probe for studying the Spin family proteins, which are implicated in various biological processes, including gene regulation and signal transduction. The compound has been synthesized and analyzed in multiple studies, highlighting its utility in biochemical assays and its role as a tool for understanding protein dynamics.
The synthesis of VinSpinIC involves several methods that have been explored in scientific literature. One notable approach includes using a combination of organic solvents and specific reagents under controlled conditions. For instance, a method reported involves dissolving precursors in methanol and adding hydrochloric acid along with technetium compounds to facilitate the formation of the desired product through crystallization techniques .
Another synthesis route detailed involves the reduction of technetium compounds using stannous chloride or bromide in acidic conditions, resulting in the formation of colored solutions indicative of complexation reactions. The yields from these reactions typically range from 20% to 63%, depending on the specific conditions employed .
VinSpinIC possesses a complex molecular structure characterized by its coordination with metal centers, particularly technetium. The compound exhibits distinct spectral properties observable through UV-Vis spectroscopy, with significant absorption peaks indicating the presence of specific coordination environments. These peaks can be attributed to electronic transitions within the metal-ligand complexes formed during synthesis .
VinSpinIC has been subjected to various chemical reactions to evaluate its activity against methyltransferases. The compound's interactions have been quantified using assays such as Scintillation Proximity Assay, which measures its inhibitory effects on methylation processes involving lysine or arginine residues. The IC50 values obtained indicate varying degrees of potency against different targets, with VinSpinIC showing significantly lower activity compared to its counterpart VinSpinIn .
The reactions typically involve monitoring the incorporation of tritium-labeled methyl groups into peptide substrates, providing insights into the compound's selectivity and efficacy.
The mechanism of action for VinSpinIC primarily revolves around its ability to inhibit methyltransferase activity. By binding to specific sites on these enzymes, it prevents the transfer of methyl groups from S-adenosylmethionine to target substrates. This inhibition can be quantitatively assessed through competitive binding assays where the displacement of fluorescent ligands is measured .
The data indicate that while VinSpinIC is less potent than VinSpinIn, it still serves as a valuable tool for probing methylation dynamics within cellular contexts.
VinSpinIC exhibits several notable physical properties that are critical for its function as a chemical probe:
Chemical properties include its reactivity with biological targets, particularly proteins involved in methylation pathways.
VinSpinIC has significant applications in biochemical research:
VinSpinIC was developed alongside the active probe VinSpinIn through a targeted synthetic chemistry approach. Its design aimed to mirror VinSpinIn’s physicochemical properties while eliminating interactions with Spin family reader domains. The synthesis process involves intricate multi-step organic reactions, with a lead time of 2–4 months for custom production, as it is typically not commercially stocked. Minimum synthesis quantities start at 1 gram due to cost and complexity constraints [1].
Structurally, VinSpinIC features:
VinSpinIC’s primary utility lies in its ability to validate the specificity of VinSpinIn’s effects on Spin proteins (SPIN1, SPIN2B, SPIN3, SPIN4). In thermal shift assays, VinSpinIC shows negligible stabilization of these proteins (ΔTm ≤ 2.34°C), contrasting sharply with VinSpinIn’s shifts of 6.53–14.12°C (Table 1) [2].
Table 1: Thermal Shift (ΔTm) Profiles of VinSpinIn vs. VinSpinIC
Protein Target | VinSpinIn (ΔTm, °C) | VinSpinIC (ΔTm, °C) |
---|---|---|
SPIN1 | 13.17 | 1.02 |
SPIN2B | 10.47 | 0.29 |
SPIN3 | 14.12 | 2.34 |
SPIN4 | 6.53 | 0.25 |
Assay conditions: 20 µM protein, 20 µM compound [2]
Furthermore, fluorescence polarization assays confirm VinSpinIC’s inactivity against methyl-lysine readers like L3MBTL1/L3MBTL3 (Kdisp = 28 µM and 14 µM, respectively), closely matching VinSpinIn’s low potency for these off-targets. This establishes VinSpinIC as a benchmark for distinguishing non-specific binding [2].
In epigenetic drug discovery, VinSpinIC is critical for excluding confounding effects in methyltransferase and reader domain studies. Screening against 28+ methyltransferases revealed no significant inhibition (IC50 >2 µM for all targets), whereas VinSpinIn inhibits PRMT4 (IC50 = 9 µM) and SETD2 (IC50 = 20 µM) (Table 2) [2].
Table 2: Select Methyltransferase Inhibition Profiles (IC50, µM)
Methyltransferase | VinSpinIn | VinSpinIC |
---|---|---|
PRMT4 | 9 | 2 |
SETD2 | 20 | 5 |
PRMT7 | 19 | 8 |
SUV39H1 | 34 | 18 |
DNMT3A/3L | –* | 9 |
G9a | –* | 9 |
–: Not determined [2]
VinSpinIC enables precise attribution of cellular phenotypes to Spin-specific inhibition when used in parallel with VinSpinIn. This is vital because:
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